3-Bromo-7-methylimidazo[1,2-b][1,2,4]triazine
Description
Historical Context and Significance of Fused Nitrogen Heterocycles
Fused nitrogen heterocycles represent a cornerstone of modern pharmaceutical science. These are organic compounds characterized by at least one nitrogen atom within a cyclic structure that is fused to another ring. Their significance is underscored by their widespread presence in a vast array of biologically active molecules and approved drugs. acs.orgrsc.org In fact, a significant percentage of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain nitrogen-based heterocycles. rsc.org
The prevalence of these structures in nature, from vitamins and hormones to antibiotics, has long made them attractive targets for synthetic organic chemists. rsc.org The inherent chemical properties of nitrogen atoms, such as their ability to form hydrogen bonds, contribute to the stable and efficient interaction of these compounds with biological targets like DNA. rsc.org This has made nitrogen-containing heterocycles a fertile ground for drug discovery, particularly in the development of anticancer agents. nih.gov The structural diversity achievable within this class of compounds allows for extensive customization, paving the way for the rational design of targeted therapies. nih.gov
Overview of the Imidazo[1,2-b]wikidata.orgnih.govwikipedia.orgtriazine Core in Chemical Research
Within the broad family of fused nitrogen heterocycles, the imidazo[1,2-b] wikidata.orgnih.govwikipedia.orgtriazine core has emerged as a privileged scaffold in medicinal chemistry. This bicyclic system, formed by the fusion of an imidazole (B134444) and a 1,2,4-triazine (B1199460) ring, has been the subject of considerable research due to the diverse biological activities exhibited by its derivatives.
A notable area of investigation for this scaffold has been in the field of neuroscience. Researchers have identified series of imidazo[1,2-b] wikidata.orgnih.govwikipedia.orgtriazines that demonstrate high affinity and functional selectivity for specific subtypes of the GABA(A) receptor, which are crucial in mediating inhibitory neurotransmission in the brain. nih.gov This has led to the discovery of potential clinical candidates for the treatment of anxiety, with some compounds showing promise as non-sedating anxiolytics in preclinical models. nih.govresearchgate.net Furthermore, derivatives of the imidazo[1,2-b] wikidata.orgnih.govwikipedia.orgtriazine core have been explored for their potential as anticancer agents and have shown activity against various cancer cell lines. beilstein-journals.orgnih.gov The versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties.
Rationale for Research on Halogenated Imidazo[1,2-b]wikidata.orgnih.govwikipedia.orgtriazines, specifically 3-Bromo-7-methylimidazo[1,2-b]wikidata.orgnih.govwikipedia.orgtriazine
The introduction of halogen atoms, such as bromine, into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of the imidazo[1,2-b] wikidata.orgnih.govwikipedia.orgtriazine core, the synthesis of halogenated derivatives like 3-Bromo-7-methylimidazo[1,2-b] wikidata.orgnih.govwikipedia.orgtriazine provides a pathway to novel compounds with potentially enhanced or altered biological activities.
The bromine atom at the 3-position of the imidazo[1,2-b] wikidata.orgnih.govwikipedia.orgtriazine ring system serves as a versatile chemical handle for further synthetic transformations. This allows for the introduction of a wide variety of functional groups through cross-coupling reactions, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies. The methyl group at the 7-position can also influence the molecule's properties and interactions with its biological target.
While specific detailed research findings on 3-Bromo-7-methylimidazo[1,2-b] wikidata.orgnih.govwikipedia.orgtriazine are not extensively documented in publicly available literature, its chemical structure suggests its role as a key intermediate in the synthesis of more complex molecules. The general synthetic routes to similar imidazo[1,2-b] wikidata.orgnih.govwikipedia.orgtriazine derivatives often involve the cyclization of aminotriazines with α-haloketones.
Table 1: Physicochemical Properties of 3-Bromo-7-methylimidazo[1,2-b] wikidata.orgnih.govwikipedia.orgtriazine
| Property | Value |
| Molecular Formula | C₆H₅BrN₄ |
| Molecular Weight | 213.04 g/mol |
| Canonical SMILES | CC1=CN=C2N1N=CC(=N2)Br |
| InChIKey | CUVWNXHIKHKDRR-UHFFFAOYSA-N |
| CAS Registry Number | 425378-64-9 |
Data sourced from Wikidata. wikidata.org
The exploration of halogenated imidazo[1,2-b] wikidata.orgnih.govwikipedia.orgtriazines like 3-Bromo-7-methylimidazo[1,2-b] wikidata.orgnih.govwikipedia.orgtriazine is a logical progression in the quest for novel therapeutic agents. The combination of the privileged imidazo[1,2-b] wikidata.orgnih.govwikipedia.orgtriazine scaffold with the modulating effects of halogenation presents a promising avenue for the discovery of new drugs with improved pharmacological profiles.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7-methylimidazo[1,2-b][1,2,4]triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-4-2-8-6-10-5(7)3-9-11(4)6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVWNXHIKHKDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1N=CC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722001 | |
| Record name | 3-Bromo-7-methylimidazo[1,2-b][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425378-64-9 | |
| Record name | 3-Bromo-7-methylimidazo[1,2-b][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 3 Bromo 7 Methylimidazo 1,2 B 1 2 3 Triazine
Reactivity of the Bromine Atom
The bromine atom at the C3 position of the imidazo[1,2-b] researchgate.netresearchgate.netgoogle.comtriazine core is analogous to a halogen on an electron-deficient aromatic system. This makes it a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the displacement of the bromide ion by strong nucleophiles. The electron-withdrawing nature of the triazine ring and the fused imidazole (B134444) ring system would activate the C3 position towards nucleophilic attack.
Generally, SNAr reactions proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a Meisenheimer-like intermediate. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. For 3-Bromo-7-methylimidazo[1,2-b] researchgate.netresearchgate.netgoogle.comtriazine, the reaction would proceed as follows:
Nucleophile Attack: A potent nucleophile (e.g., an alkoxide, thiolate, or amine) would attack the C3 carbon.
Formation of Meisenheimer Complex: A negatively charged intermediate would be formed, with the charge delocalized over the heterocyclic ring system.
Elimination of Bromide: The bromide ion is expelled, restoring the aromaticity of the imidazotriazine core and yielding the substituted product.
The feasibility and rate of these reactions would be highly dependent on the nature of the nucleophile and the reaction conditions (solvent, temperature, and presence of a base).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromo-substituted imidazotriazine would be an excellent substrate for such transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction would enable the formation of a new carbon-carbon bond at the C3 position by reacting 3-Bromo-7-methylimidazo[1,2-b] researchgate.netresearchgate.netgoogle.comtriazine with an organoboron compound, typically a boronic acid or a boronic ester. This reaction is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups.
A typical reaction would involve:
Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precatalyst.
Ligand: A phosphine (B1218219) ligand to stabilize the palladium catalyst.
Base: An inorganic base such as potassium carbonate or cesium carbonate.
Solvent: A suitable solvent system, often a mixture of an organic solvent and water.
| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst/Ligand | Base | Solvent | Product |
| 3-Bromo-7-methylimidazo[1,2-b] researchgate.netresearchgate.netgoogle.comtriazine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 3-Aryl-7-methylimidazo[1,2-b] researchgate.netresearchgate.netgoogle.comtriazine |
| 3-Bromo-7-methylimidazo[1,2-b] researchgate.netresearchgate.netgoogle.comtriazine | Heteroarylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 3-Heteroaryl-7-methylimidazo[1,2-b] researchgate.netresearchgate.netgoogle.comtriazine |
| 3-Bromo-7-methylimidazo[1,2-b] researchgate.netresearchgate.netgoogle.comtriazine | Vinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 3-Vinyl-7-methylimidazo[1,2-b] researchgate.netresearchgate.netgoogle.comtriazine |
| Note: This table represents hypothetical reaction conditions based on general Suzuki-Miyaura coupling protocols and is not based on published experimental data for this specific compound. |
Sonogashira Coupling
The Sonogashira coupling would be employed to introduce an alkyne moiety at the C3 position. This reaction involves the coupling of the bromo-substituted imidazotriazine with a terminal alkyne, co-catalyzed by palladium and copper complexes.
Key components of a Sonogashira coupling include:
Palladium Catalyst: Typically a palladium(0) or palladium(II) complex.
Copper(I) Co-catalyst: Usually a copper(I) halide, such as CuI.
Base: An amine base, such as triethylamine (B128534) or diisopropylethylamine, which also often serves as the solvent.
Ligand: A phosphine ligand.
| Reactant 1 | Reactant 2 (Alkyne) | Palladium Catalyst | Copper Co-catalyst | Base | Product |
| 3-Bromo-7-methylimidazo[1,2-b] researchgate.netresearchgate.netgoogle.comtriazine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 3-(Phenylethynyl)-7-methylimidazo[1,2-b] researchgate.netresearchgate.netgoogle.comtriazine |
| 3-Bromo-7-methylimidazo[1,2-b] researchgate.netresearchgate.netgoogle.comtriazine | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPEA | 3-((Trimethylsilyl)ethynyl)-7-methylimidazo[1,2-b] researchgate.netresearchgate.netgoogle.comtriazine |
| Note: This table represents hypothetical reaction conditions based on general Sonogashira coupling protocols and is not based on published experimental data for this specific compound. |
Buchwald-Hartwig Amination
To form a carbon-nitrogen bond at the C3 position, the Buchwald-Hartwig amination would be the reaction of choice. This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides with a wide variety of primary and secondary amines.
The reaction typically requires:
Palladium Catalyst: A palladium precatalyst.
Ligand: A bulky electron-rich phosphine ligand is often crucial for high yields.
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide.
Solvent: An aprotic solvent like toluene or dioxane.
| Reactant 1 | Reactant 2 (Amine) | Catalyst/Ligand | Base | Solvent | Product |
| 3-Bromo-7-methylimidazo[1,2-b] researchgate.netresearchgate.netgoogle.comtriazine | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 4-(7-Methylimidazo[1,2-b] researchgate.netresearchgate.netgoogle.comtriazin-3-yl)morpholine |
| 3-Bromo-7-methylimidazo[1,2-b] researchgate.netresearchgate.netgoogle.comtriazine | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | N-Phenyl-7-methylimidazo[1,2-b] researchgate.netresearchgate.netgoogle.comtriazin-3-amine |
| Note: This table represents hypothetical reaction conditions based on general Buchwald-Hartwig amination protocols and is not based on published experimental data for this specific compound. |
Reactivity of Nitrogen Atoms
The imidazo[1,2-b] researchgate.netresearchgate.netgoogle.comtriazine ring system contains several nitrogen atoms, each with varying degrees of basicity and nucleophilicity. The lone pair of electrons on these nitrogen atoms can potentially participate in reactions with electrophiles.
N1: The nitrogen at position 1 is part of the imidazole ring and is a likely site for protonation or alkylation, leading to the formation of a quaternary ammonium (B1175870) salt. This would, however, disrupt the aromaticity of the imidazole ring.
N2 and N4: These are pyridine-like nitrogen atoms within the triazine ring. Their lone pairs are in sp² hybrid orbitals in the plane of the ring and are generally less available for bonding with electrophiles compared to the imidazole nitrogens, especially when considering steric hindrance.
N5: This is the bridgehead nitrogen atom, and its lone pair is integral to the aromaticity of the fused ring system, making it the least likely to react with electrophiles.
The relative reactivity of the nitrogen atoms would be influenced by the electronic effects of the methyl group at C7 and the bromo group at C3. The specific site of reaction with an electrophile would depend on a combination of electronic and steric factors, as well as the nature of the electrophile and the reaction conditions.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms within the imidazo[1,2-b] beilstein-journals.orgrsc.orglumenlearning.comtriazine core possess available lone pairs of electrons, rendering them nucleophilic and susceptible to reactions with electrophiles such as alkyl and acyl halides.
N-Alkylation:
The N-alkylation of imidazo[1,2-b] beilstein-journals.orgrsc.orglumenlearning.comtriazine derivatives has been reported as a method for synthesizing novel compounds. While specific studies on 3-Bromo-7-methylimidazo[1,2-b] beilstein-journals.orgrsc.orglumenlearning.comtriazine are not extensively detailed in the available literature, the general reactivity of the parent scaffold suggests that alkylation can occur. The reaction of 2,6-disubstituted imidazo[1,2-b] beilstein-journals.orgrsc.orglumenlearning.comtriazin-3(4H)-ones with α-haloketones has been shown to yield N-alkylated products beilstein-journals.org. This suggests that the nitrogen atoms in the imidazole ring are potential sites for alkylation. For 3-Bromo-7-methylimidazo[1,2-b] beilstein-journals.orgrsc.orglumenlearning.comtriazine, the possible sites for alkylation are the nitrogen atoms in the imidazole and triazine rings. The regioselectivity of such reactions would likely be influenced by steric and electronic factors.
A study on the alkylation of NH-1,2,3-triazoles demonstrated that the presence of a bromine atom can direct the regioselectivity of N-alkylation organic-chemistry.org. In the case of 4-bromo-NH-1,2,3-triazoles, reaction with alkyl halides in the presence of a base like potassium carbonate in DMF led to regioselective N-2 alkylation organic-chemistry.org. This directing effect of the bromine atom could potentially influence the outcome of N-alkylation on 3-Bromo-7-methylimidazo[1,2-b] beilstein-journals.orgrsc.orglumenlearning.comtriazine.
| Reagent | Conditions | Product Type | Potential Regioselectivity |
| Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-alkylated imidazo[1,2-b] beilstein-journals.orgrsc.orglumenlearning.comtriazine | Potentially influenced by the bromine substituent |
| α-Haloketone | Base, Solvent | N-alkylated imidazo[1,2-b] beilstein-journals.orgrsc.orglumenlearning.comtriazine | Multiple isomers possible |
N-Acylation:
Information regarding the N-acylation of 3-Bromo-7-methylimidazo[1,2-b] beilstein-journals.orgrsc.orglumenlearning.comtriazine is scarce in the reviewed literature. However, drawing parallels from the reactivity of other heterocyclic systems, N-acylation could be achieved using standard acylating agents. For instance, the reaction of 3-amino-1,2,4-triazine with electrophiles like phenyl isocyanates and benzoyl chlorides has been shown to produce monoureido and benzoylated compounds, respectively dntb.gov.ua. This indicates the susceptibility of nitrogen-containing heterocycles to acylation. The reaction of 3-Bromo-7-methylimidazo[1,2-b] beilstein-journals.orgrsc.orglumenlearning.comtriazine with acyl chlorides or anhydrides in the presence of a base would be the expected route for N-acylation. The regioselectivity would again be a key consideration, with the different nitrogen atoms of the bicyclic system competing for the acyl group.
| Reagent | Conditions | Product Type |
| Acyl Chloride (e.g., CH₃COCl) | Base (e.g., Pyridine or Triethylamine) | N-acylated imidazo[1,2-b] beilstein-journals.orgrsc.orglumenlearning.comtriazine |
| Acid Anhydride (e.g., (CH₃CO)₂O) | Base or Acid Catalyst | N-acylated imidazo[1,2-b] beilstein-journals.orgrsc.orglumenlearning.comtriazine |
Quaternization Strategies
Quaternization involves the alkylation of a tertiary nitrogen atom to form a quaternary ammonium salt. In the context of 3-Bromo-7-methylimidazo[1,2-b] beilstein-journals.orgrsc.orglumenlearning.comtriazine, the nitrogen atoms of the heterocyclic core can potentially undergo quaternization.
Studies on related nitrogen-rich heterocyclic systems provide insights into potential quaternization strategies. For example, the alkylation of beilstein-journals.orgrsc.orglumenlearning.comtriazolo[4,3-b]tetrazines with various alkylating agents has been investigated arkat-usa.org. While the initially formed N-alkyl-triazolotetrazinium salts were found to be unstable and dealkylate upon workup, this demonstrates the principle of quaternization in a related fused azine system arkat-usa.org.
More successfully, the selective N1-alkylation of 1,2,4-triazines has been shown to yield stable N1-alkyl triazinium salts conicet.gov.ar. These triazinium salts exhibit significantly increased reactivity in certain reactions compared to the parent triazines conicet.gov.ar. This suggests that quaternization of the triazine ring in 3-Bromo-7-methylimidazo[1,2-b] beilstein-journals.orgrsc.orglumenlearning.comtriazine could be a viable strategy to modulate its electronic properties and reactivity. The choice of alkylating agent and reaction conditions would be crucial in controlling the site of quaternization.
| Alkylating Agent | Potential Product | Significance |
| Methyl Iodide (CH₃I) | N-methyl-3-bromo-7-methylimidazo[1,2-b] beilstein-journals.orgrsc.orglumenlearning.comtriazinium iodide | Enhanced reactivity, altered electronic properties |
| Triethyloxonium tetrafluoroborate (B81430) ((C₂H₅)₃OBF₄) | N-ethyl-3-bromo-7-methylimidazo[1,2-b] beilstein-journals.orgrsc.orglumenlearning.comtriazinium tetrafluoroborate | Introduction of a positive charge, potential for further derivatization |
Electrophilic Substitution Reactions on the Triazine Ring
The 1,2,4-triazine (B1199460) ring is known to be electron-deficient due to the presence of three electronegative nitrogen atoms. This inherent electronic character generally makes the triazine ring resistant to electrophilic substitution reactions, which are more characteristic of electron-rich aromatic systems lumenlearning.com.
While there is no specific information available on the electrophilic substitution of 3-Bromo-7-methylimidazo[1,2-b] beilstein-journals.orgrsc.orglumenlearning.comtriazine, the general principles of aromatic chemistry suggest that such reactions would be challenging. The electron-withdrawing nature of the nitrogen atoms deactivates the ring towards attack by electrophiles. Any potential electrophilic substitution would likely require harsh reaction conditions and may proceed with low yields. Furthermore, the fused imidazole ring, being more electron-rich, would be the preferred site for electrophilic attack over the triazine ring.
In a related system, 3-substituted 1,2,4-triazines have been shown to react with nitronate anions, which act as nucleophiles, to replace a hydrogen atom at the C-5 position via a nucleophilic substitution mechanism osi.lv. This further underscores the electron-deficient nature of the triazine ring and its propensity to undergo nucleophilic rather than electrophilic substitution.
Ring Transformations and Rearrangements of the Imidazotriazine Core
The imidazo[1,2-b] beilstein-journals.orgrsc.orglumenlearning.comtriazine core, being a fused heterocyclic system, can undergo various ring transformations and skeletal rearrangements, often under the influence of reagents such as bases or acids. These reactions can lead to the formation of novel heterocyclic scaffolds.
Studies on related fused triazine systems have demonstrated a variety of such transformations. For instance, imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines have been shown to undergo skeletal rearrangement to the isomeric imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine derivatives in the presence of a base like potassium hydroxide (B78521) beilstein-journals.orgrsc.orgresearchgate.net. This type of rearrangement often proceeds through a series of ring-opening and ring-closing steps.
Another example is the base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] beilstein-journals.orgrsc.orglumenlearning.comtriazines, which involves hydrolysis and expansion of a thiazolidine (B150603) ring to a thiazine (B8601807) ring, resulting in the formation of imidazo[4,5-e] beilstein-journals.orgresearchgate.netthiazino[2,3-c] beilstein-journals.orgrsc.orglumenlearning.comtriazines beilstein-journals.org. Additionally, reactions of 1,3-dialkyl-2-thioxo-hexahydroimidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazin-7(6H)-ones with isatin (B1672199) derivatives under basic conditions can lead to skeletal amidine rearrangement of the thiazolotriazine fragment researchgate.net.
Furthermore, the contraction of a 1,2,4-triazine ring to form an imidazole ring has also been reported under various conditions, including treatment with reducing agents, oxidizing agents, or acids researchgate.net. These examples from related systems suggest that the 3-Bromo-7-methylimidazo[1,2-b] beilstein-journals.orgrsc.orglumenlearning.comtriazine core could potentially undergo similar transformations, providing a pathway to diverse heterocyclic structures. The specific outcome of such reactions would depend on the nature of the substituents, the reagents employed, and the reaction conditions.
| Reaction Type | Reagents/Conditions | Potential Product Type |
| Skeletal Rearrangement | Base (e.g., KOH) | Isomeric fused triazine systems |
| Ring Expansion | Base, specific substrates | Fused thiazino-triazine systems |
| Ring Contraction | Reducing/Oxidizing agents, Acids | Imidazole derivatives |
Spectroscopic and Structural Characterization of Imidazo 1,2 B 1 2 3 Triazines
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Chemical Shift Analysis
The ¹H NMR spectrum of 3-Bromo-7-methylimidazo[1,2-b] rsc.orgnih.govbeilstein-journals.orgtriazine would be expected to show distinct signals for the protons in the molecule. The chemical shifts (δ) of these protons are influenced by the electronic effects of the fused ring system and the substituents. A singlet peak would be anticipated for the methyl group (CH₃) at the 7-position, likely in the upfield region (around 2.0-3.0 ppm). The aromatic protons on the imidazo[1,2-b] rsc.orgnih.govbeilstein-journals.orgtriazine core would appear as distinct signals in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns providing insight into their relative positions.
¹³C NMR Chemical Shift Analysis
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in 3-Bromo-7-methylimidazo[1,2-b] rsc.orgnih.govbeilstein-journals.orgtriazine would give rise to a separate signal. The chemical shifts of the carbon atoms in the heterocyclic rings would be indicative of their electronic environment, influenced by the nitrogen atoms and the bromine substituent. The carbon of the methyl group would appear at a characteristic upfield chemical shift.
2D NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, helping to identify adjacent protons within the ring system.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 3-Bromo-7-methylimidazo[1,2-b] rsc.orgnih.govbeilstein-journals.orgtriazine (C₆H₅BrN₄), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. The mass spectrum would also exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern would provide further structural confirmation, showing the loss of specific fragments from the parent molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Bromo-7-methylimidazo[1,2-b] rsc.orgnih.govbeilstein-journals.orgtriazine would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the methyl group and the aromatic rings. Specific vibrations of the C=N and N-N bonds within the imidazotriazine core would also be present in the fingerprint region of the spectrum.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 3-Bromo-7-methylimidazo[1,2-b] rsc.orgnih.govbeilstein-journals.orgtriazine could be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This would unambiguously confirm the connectivity and stereochemistry of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Properties
The photophysical characteristics of the imidazo[1,2-b] researchgate.netnih.govijrpr.comtriazine core are of significant interest due to their potential applications in materials science and as fluorescent probes. While specific experimental data for 3-Bromo-7-methylimidazo[1,2-b] researchgate.netnih.govijrpr.comtriazine is not extensively detailed in the reviewed literature, the spectroscopic properties of this class of compounds can be understood by examining related structures, such as imidazo[1,2-b]pyrido[4,3-e] researchgate.netnih.govijrpr.comtriazin-6(7Н)-ones. The absorption and luminescence spectra of these compounds are influenced by the nature of the fused heterocyclic system and the substituents attached to it.
Quantum chemical analysis of related tricyclic systems, like imidazo[1,2-b]pyrido[4,3-e] researchgate.netnih.govijrpr.comtriazin-6(7Н)-ones, has been used to understand the dependence of their absorption and photoluminescence spectra on their structure. researchgate.net The electronic properties and, consequently, the UV-Vis absorption and fluorescence are sensitive to the electronic nature of the substituents on the imidazo[1,2-b] researchgate.netnih.govijrpr.comtriazine scaffold. Generally, electron-donating groups tend to cause a bathochromic (red) shift in the absorption and emission maxima, while electron-withdrawing groups can lead to a hypsochromic (blue) shift.
For instance, studies on various heterocyclic systems containing the 1,2,4-triazine (B1199460) ring have shown that their absorption bands in the UV-Vis spectrum correspond to π–π* and n–π* transitions. nih.gov The π-conjugated bicyclic structure of systems like imidazo[1,2-a]pyridines, which are structurally related to the imidazo[1,2-b] researchgate.netnih.govijrpr.comtriazine core, is responsible for their fluorescence emissions, often with excellent quantum yields. ijrpr.com In these related compounds, substitutions, particularly at positions that extend the π-conjugation, have been shown to significantly influence the luminescence performance. ijrpr.com
The following table presents photophysical data for a series of related imidazo[1,2-b]pyrido[4,3-e] researchgate.netnih.govijrpr.comtriazin-6(7Н)-one derivatives, which can provide insight into the expected spectroscopic behavior of substituted imidazo[1,2-b] researchgate.netnih.govijrpr.comtriazines.
| Compound | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) | Stokes Shift (cm-1) | Solvent |
|---|---|---|---|---|
| Derivative 1 | 382 | 489 | 5900 | Ethanol (B145695) |
| Derivative 2 | 382 | 482 | 5500 | Ethanol |
| Derivative 3 | 382 | 491 | 6000 | Ethanol |
Note: The data presented in this table is for a series of imidazo[1,2-b]pyrido[4,3-e] researchgate.netnih.govijrpr.comtriazin-6(7Н)-one derivatives and is intended to be representative of the general spectroscopic properties of this class of fused heterocyclic systems.
The investigation into the spectral-luminescence properties of such compounds often involves a combined approach of experimental measurements and quantum chemistry methods to analyze the relationship between their structure and optical properties. researchgate.net This allows for a deeper understanding of the electronic transitions and can guide the design of new molecules with tailored photophysical characteristics.
Theoretical and Computational Studies of Imidazo 1,2 B 1 2 3 Triazines
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For derivatives of the imidazo[1,2-b] researchgate.netresearchgate.netnih.govtriazine scaffold, DFT calculations have been pivotal in predicting their behavior and properties. These computational methods offer a balance between accuracy and computational cost, making them ideal for the study of medium-sized organic molecules.
Geometrical Optimization and Electronic Structure Analysis (HOMO-LUMO)
A fundamental step in the computational analysis of a molecule is the optimization of its geometry to find the most stable conformation. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly employed for this purpose. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.
The electronic structure of 3-Bromo-7-methylimidazo[1,2-b] researchgate.netresearchgate.netnih.govtriazine is of particular interest. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap) is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
For analogous 1,2,4-triazine (B1199460) derivatives, the HOMO and LUMO are often localized on different parts of the molecule. The HOMO is typically distributed over the electron-rich regions, while the LUMO is concentrated on the electron-deficient areas. In the case of 3-Bromo-7-methylimidazo[1,2-b] researchgate.netresearchgate.netnih.govtriazine, the bromine and methyl substituents are expected to influence the electron distribution and, consequently, the HOMO-LUMO energies and their spatial distribution. The bromine atom, being an electron-withdrawing group, is likely to lower the energy of the molecular orbitals, while the methyl group, an electron-donating group, would have the opposite effect.
Table 1: Representative HOMO-LUMO Energies for Analogous Triazine Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1,2,4-Triazine Sulfonamide Derivative 1 | - | - | 3.41 |
| 1,2,4-Triazine Sulfonamide Derivative 4 | -6.00 | - | - |
| 1,2,4-Triazine Sulfonamide Derivative 5 | - | -2.50 | - |
| 1,2,4-Triazine Sulfonamide Derivative 6 | - | - | 3.25 |
Note: The data presented is for analogous 1,2,4-triazine sulfonamide derivatives and serves to illustrate the typical range of HOMO-LUMO energies for this class of compounds. Specific values for 3-Bromo-7-methylimidazo[1,2-b] researchgate.netresearchgate.netnih.govtriazine would require dedicated calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded for clarity. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, indicating sites for nucleophilic attack. Green and yellow regions correspond to neutral or weakly interactive areas.
For a molecule like 3-Bromo-7-methylimidazo[1,2-b] researchgate.netresearchgate.netnih.govtriazine, the nitrogen atoms of the triazine and imidazole (B134444) rings are expected to be regions of high electron density (red or yellow), making them likely sites for electrophilic interaction. Conversely, the hydrogen atoms and the region around the bromine atom (due to the σ-hole effect) could exhibit a positive electrostatic potential (blue), suggesting a propensity for nucleophilic interactions. The MEP analysis of bromo-1,3,5-triazine, for instance, shows a positive σ-hole on the bromine atom along the extension of the C-Br bond, with a value of +0.74 V. researchgate.net
Chemical Reactivity Descriptors (e.g., Fukui Functions)
Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. Global descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are calculated from the HOMO and LUMO energies and offer a general overview of the molecule's stability and reactivity.
Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), indicates the change in electron density at a particular point in space when an electron is added to or removed from the system. By analyzing the values of the Fukui function at different atomic sites, one can predict the regioselectivity of chemical reactions. For the imidazo[1,2-b] researchgate.netresearchgate.netnih.govtriazine core, these calculations would identify which of the carbon and nitrogen atoms are most susceptible to different types of chemical attack.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
For a compound like 3-Bromo-7-methylimidazo[1,2-b] researchgate.netresearchgate.netnih.govtriazine, MD simulations could be used to study its conformational flexibility, its interactions with solvent molecules, or its binding to a biological target. By simulating the molecule in a relevant environment, researchers can gain a more realistic understanding of its behavior under specific conditions. For instance, MD simulations have been used to investigate the stability of protein-ligand complexes involving triazine derivatives, providing insights into the binding modes and the key interactions that stabilize the complex.
Spectroscopic Property Prediction (NMR, UV-Vis)
Computational methods are increasingly used to predict the spectroscopic properties of molecules, which can aid in their experimental characterization.
NMR Spectroscopy: DFT calculations can be used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to help in the interpretation of complex spectra. For the new heterocyclic systems, including imidazo[1,2-b] researchgate.netresearchgate.netnih.govtriazines, the structures of the obtained compounds were confirmed using data obtained by 1Н and 13С NMR. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. TD-DFT calculations provide information about the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. The predicted UV-Vis spectrum can provide insights into the electronic structure of the molecule and how it is affected by substituents. For 1,2,4-triazine-based materials, TD-DFT calculations have been used to investigate their optoelectronic properties and absorption spectra. nih.gov
Table 2: Predicted Spectroscopic Data for Analogous Heterocyclic Systems
| Spectroscopic Technique | Predicted Parameter | Representative Value/Range |
| 1H NMR | Chemical Shift (ppm) | Aromatic protons typically in the range of 7.0-9.0 ppm |
| 13C NMR | Chemical Shift (ppm) | Carbons in the heterocyclic rings can range from 110-160 ppm |
| UV-Vis | λmax (nm) | Absorption maxima for similar triazine systems can be in the range of 300-450 nm |
Note: These values are representative of analogous heterocyclic systems and are intended to provide a general idea of the expected spectroscopic properties. Precise predictions for 3-Bromo-7-methylimidazo[1,2-b] researchgate.netresearchgate.netnih.govtriazine would require specific calculations.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in the field of medicinal chemistry for designing and optimizing new drug candidates. These studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity.
For the imidazo[1,2-b] researchgate.netresearchgate.netnih.govtriazine scaffold, SAR studies would involve synthesizing and testing a series of derivatives with different substituents at various positions of the heterocyclic core. By systematically varying the substituents and measuring the biological activity, researchers can identify the structural features that are important for the desired activity. For instance, imidazo[1,2-b] researchgate.netresearchgate.netnih.govtriazines have been identified as α2/α3 subtype selective GABAA agonists, and SAR studies have been conducted to optimize their functional selectivity. researchgate.net
Computational methods play a significant role in SAR modeling. QSAR models use statistical methods to correlate physicochemical properties or molecular descriptors of a set of molecules with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. For halogenated compounds, the nature and position of the halogen atom can significantly impact the biological activity, and SAR studies can help in understanding these effects.
Molecular Docking Studies for Ligand-Target Interactions (Mechanistic Insights)
It is important to note that while the following discussion centers on the imidazo[1,2-b] nih.govresearchgate.netmdpi.comtriazine scaffold, specific molecular docking studies for 3-Bromo-7-methylimidazo[1,2-b] nih.govresearchgate.netmdpi.comtriazine were not found in the reviewed literature. Therefore, this section will discuss the molecular docking of closely related imidazo[1,2-b] nih.govresearchgate.netmdpi.comtriazine and other 1,2,4-triazine derivatives to provide mechanistic insights into their potential ligand-target interactions.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for understanding how a ligand, such as an imidazo[1,2-b] nih.govresearchgate.netmdpi.comtriazine derivative, might interact with a biological target, typically a protein or enzyme. These studies can reveal key binding modes and the specific amino acid residues involved in the interaction, offering a rationale for the compound's biological activity and guiding the design of more potent and selective analogs.
Insights from Docking of 1,2,4-Triazine Derivatives
Research into various 1,2,4-triazine derivatives has provided valuable information on their interactions with a range of biological targets. These studies highlight the versatility of the 1,2,4-triazine core in forming significant molecular interactions.
For instance, molecular docking analyses of 1,2,4-triazine derivatives targeting the mammalian target of rapamycin (B549165) (mTOR), a key protein in cell growth regulation, have shown that the arylidene-hydrazinyl moiety plays a crucial role in the binding orientation. nih.gov In one such study, the most promising compound was well-accommodated within the active site of the mTOR receptor, displaying a lower estimated free energy of binding than the native ligand. nih.gov
In another study, 1,2,4-triazine sulfonamide derivatives were evaluated as potential anti-cancer agents through molecular docking against several protein kinases. mdpi.com The results indicated that these compounds fit well into the binding pockets of the receptors, with the oxygen of the sulfonamide group forming hydrogen bonds with key residues like SER-1331 and LYS-1263. mdpi.com
A study on novel 1,2,4-triazine derivatives as inhibitors of human D-amino acid oxidase (h-DAAO), an enzyme implicated in neuropsychiatric disorders, identified four essential amino acid residues (Gly313, Arg283, Tyr224, and Tyr228) that interact with the inhibitors. nih.gov The stability of the inhibitor at the protein's binding site was attributed to hydrogen bonds formed by the triazine structure and hydrophobic interactions with residues such as Leu51, His217, Gln53, and Leu215. nih.gov
Docking Studies of Fused Triazine Systems
Studies on fused heterocyclic systems containing the 1,2,4-triazine ring, such as imidazo[1,2-b]pyrido[1,2-e] nih.govresearchgate.netmdpi.comresearchgate.nettetrazine derivatives, have been conducted to investigate their anticancer potential. Molecular docking of these compounds against Janus Kinase-2 (PDB ID: 4P7E) was performed to understand their binding mechanisms and affinities. nih.gov
The following table summarizes the findings from molecular docking studies of various 1,2,4-triazine derivatives against different biological targets, as reported in the literature.
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| 1,2,4-Triazine derivatives | mTOR | Not specified | Favorable binding energy | nih.gov |
| 1,2,4-Triazine sulfonamides | Protein Kinases | SER-1331, LYS-1263 | Hydrogen bonding | mdpi.com |
| 1,2,4-Triazine derivatives | h-DAAO | Gly313, Arg283, Tyr224, Tyr228, Leu51, His217, Gln53, Leu215 | Hydrogen bonding, Hydrophobic interactions | nih.gov |
| Imidazo[1,2-b]pyrido[1,2-e] nih.govresearchgate.netmdpi.comresearchgate.nettetrazines | Janus Kinase-2 | Not specified | Analysis of binding mechanism and affinity | nih.gov |
These examples from the broader class of 1,2,4-triazine derivatives underscore the potential of the imidazo[1,2-b] nih.govresearchgate.netmdpi.comtriazine scaffold to engage in specific and meaningful interactions with various biological targets. The insights gained from such computational studies are invaluable for the rational design of new therapeutic agents.
Biological Activity and Mechanistic Insights of Imidazo 1,2 B 1 2 3 Triazine Derivatives
General Overview of Biological Relevance of Imidazo[1,2-b]nih.govnih.govresearchgate.nettriazine Scaffold
The imidazo[1,2-b] nih.govnih.govresearchgate.nettriazine core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this heterocyclic system have been investigated for their potential as therapeutic agents in various domains. Research has highlighted their significance as ligands for central nervous system receptors, inhibitors of key enzymes, and as antimicrobial agents. researchgate.netnih.gov The versatility of this scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.
Investigations into Receptor Binding and Modulatory Activities
Gamma-Aminobutyric Acid (GABA) Receptor Agonism (α2/α3 subtype selectivity)
A significant area of research for imidazo[1,2-b] nih.govnih.govresearchgate.nettriazine derivatives has been their interaction with the benzodiazepine (B76468) binding site of GABA(A) receptors. researchgate.net Studies have identified compounds within this class that exhibit high affinity and functional selectivity for the α2 and α3 subtypes over the α1 subtype. nih.govresearchgate.net This subtype selectivity is a desirable characteristic for the development of anxiolytic agents with a reduced sedative and ataxic side-effect profile, which is typically associated with non-selective GABA(A) receptor agonists. The exploration of this scaffold has led to the identification of clinical candidates for the treatment of anxiety. nih.gov
Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase, kinases)
The broader class of 1,2,4-triazole (B32235) and its fused heterocyclic derivatives has been explored for inhibitory activity against various enzymes. For instance, some 1,2,4-triazole bearing analogues have shown potent inhibition of enzymes such as acetylcholinesterase (AChE), α-glucosidase, and urease. nih.gov Additionally, certain nih.govnih.govresearchgate.nettriazolo[4,3-b] nih.govnih.govresearchgate.nettriazine derivatives have been investigated as potent c-Met kinase inhibitors, with some compounds displaying lower IC50 values than the reference drug crizotinib (B193316) in enzymatic assays. reading.ac.uk These findings underscore the potential of the triazine core to serve as a template for the design of specific enzyme inhibitors.
Mechanistic Studies of Antimicrobial Activity
Antibacterial Properties and Proposed Mechanisms
Derivatives of the 1,2,4-triazine (B1199460) nucleus have been the subject of numerous studies for their antibacterial potential. researchgate.net For example, novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives have been synthesized and evaluated for their in vitro biological activities against several bacterial strains, with some compounds showing excellent antibacterial activity compared to ciprofloxacin. nih.gov While the precise mechanisms of action are often not fully elucidated, it is generally believed that these compounds may interfere with essential bacterial cellular processes.
Antifungal Properties and Proposed Mechanisms
The 1,2,4-triazine scaffold is also a component of various compounds investigated for their antifungal properties. researchgate.net For instance, the synthesis of some new 1,2,4-triazine derivatives has yielded compounds with notable antifungal activity. researchgate.net The proposed mechanisms for antifungal action of azole-containing compounds often involve the inhibition of fungal cytochrome P450 enzymes, such as lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Antiviral Properties and Proposed Mechanisms
The imidazo[1,2-b] nih.govijpsr.infomdpi.comtriazine scaffold has emerged as a promising framework in the development of novel antiviral agents. While specific data on the antiviral properties of 3-Bromo-7-methylimidazo[1,2-b] nih.govijpsr.infomdpi.comtriazine is not extensively detailed in the available literature, the broader class of 1,2,4-triazine derivatives has demonstrated significant potential against a variety of viral pathogens. ijpsr.infojmchemsci.comresearchgate.net These compounds are recognized for their activity against both DNA and RNA viruses. nih.govmdpi.com
The proposed mechanisms of antiviral action for 1,2,4-triazine derivatives are diverse. One key mechanism involves the inhibition of viral replication. For instance, certain derivatives of the related imidazo[1,2-b]pyridazine (B131497) core have been shown to be potent inhibitors of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) replication. nih.gov Another avenue of antiviral activity is the targeting of viral-specific enzymes. For example, some C-nucleoside analogues of a related pyrrolo[2,1-f] nih.govijpsr.infomdpi.comtriazine have shown inhibitory activity against norovirus RNA-dependent RNA polymerase (RdRp). unipd.it The structural similarities between these scaffolds and purine (B94841) nucleosides suggest that they may act as competitive inhibitors of viral polymerases, thereby halting the synthesis of viral genetic material.
Furthermore, the broad-spectrum antiviral activity of some 1,2,4-triazole derivatives, a class of compounds structurally related to imidazo[1,2-b] nih.govijpsr.infomdpi.comtriazines, suggests that they may interfere with multiple stages of the viral life cycle. nih.govmdpi.comresearchgate.net The exploration of these mechanisms provides a foundation for the rational design of new and more potent antiviral drugs based on the imidazo[1,2-b] nih.govijpsr.infomdpi.comtriazine scaffold.
Mechanistic Studies of Anticancer Activity
Antiproliferative Effects on Cancer Cell Lines
Derivatives of the imidazo[1,2-b] nih.govijpsr.infomdpi.comtriazine and broader 1,2,4-triazine families have demonstrated notable antiproliferative effects across a range of human cancer cell lines. While specific IC50 values for 3-Bromo-7-methylimidazo[1,2-b] nih.govijpsr.infomdpi.comtriazine are not detailed in the provided search results, related compounds have shown significant activity. For instance, certain substituted imidazo[1,2-b] nih.govijpsr.infomdpi.comtriazines have been investigated as potential antineoplastic agents. nih.gov
Studies on various 1,2,4-triazine derivatives have reported preferential cytotoxicity against carcinoma cell lines. ijpsr.info The antiproliferative potential of these compounds is often evaluated using standard assays such as the MTT assay, which measures cell viability. For example, a series of novel 1,3,5-triazine (B166579) Schiff base derivatives were tested against human breast carcinoma (MCF-7) and colon cancer (HCT-116) cell lines, with some compounds exhibiting growth inhibition in the sub-micromolar range. mdpi.com Similarly, coumarin-triazole hybrids have shown potent cytotoxic activity against the MCF7 breast cancer cell line, with IC50 values significantly lower than that of the standard drug cisplatin. nih.gov
The table below summarizes the antiproliferative activity of some representative triazine derivatives against various cancer cell lines, illustrating the potential of this chemical class.
| Compound Class | Cancer Cell Line | Reported Activity (IC50) |
| 1,3,5-Triazine Schiff Base Derivatives | MCF-7 (Breast Carcinoma) | Sub-micromolar range |
| 1,3,5-Triazine Schiff Base Derivatives | HCT-116 (Colon Cancer) | Sub-micromolar range |
| Coumarin-Triazole Hybrids | MCF-7 (Breast Cancer) | 2.66 - 10.08 µM |
Targeted Pathways and Molecular Mechanisms of Action (e.g., kinase inhibition)
A primary mechanism through which imidazo[1,2-b] nih.govijpsr.infomdpi.comtriazine and related triazine derivatives exert their anticancer effects is through the inhibition of protein kinases. acs.org Kinases are crucial enzymes that regulate a multitude of cellular processes, including proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Several 1,2,4-triazine derivatives have been identified as potent kinase inhibitors. ijpsr.inforesearchgate.net For example, certain compounds have been developed as inhibitors of c-Met kinase, a receptor tyrosine kinase that, when overactivated, is implicated in various human tumors. reading.ac.uk The binding of these inhibitors to the ATP-binding pocket of the kinase prevents its phosphorylation activity and downstream signaling, thereby impeding cancer cell growth and survival.
Furthermore, derivatives of the 1,3,5-triazine scaffold have been designed as phosphatidylinositol 3-kinase (PI3K) inhibitors. mdpi.com The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Inhibition of PI3K by these triazine compounds leads to the suppression of Akt phosphorylation, a key downstream event, ultimately resulting in the inhibition of cancer cell proliferation. The ability of these compounds to selectively target kinases involved in oncogenic signaling pathways underscores their therapeutic potential.
Exploration of Anti-inflammatory and Immunomodulatory Mechanisms
The 1,2,4-triazine scaffold has also been investigated for its anti-inflammatory and immunomodulatory properties. ijpsr.info While direct mechanistic studies on 3-Bromo-7-methylimidazo[1,2-b] nih.govijpsr.infomdpi.comtriazine are limited, research on related triazine derivatives provides insights into their potential modes of action.
One proposed mechanism involves the modulation of inflammatory signaling pathways. For instance, certain 1,2,4-triazine derivatives have been shown to suppress inflammatory responses in THP-1 monocytes by interfering with the AGE-RAGE-NF-κβ/p38 nexus. nih.gov This pathway is implicated in diabetic complications and other inflammatory conditions. By inhibiting the interaction between advanced glycation end-products (AGEs) and their receptor (RAGE), these compounds can block the downstream activation of NF-κβ and p38 MAP kinase, leading to a reduction in the production of pro-inflammatory mediators.
Other Reported Biological Activities with Mechanistic Focus
Beyond their antiviral, anticancer, and anti-inflammatory properties, derivatives of the 1,2,4-triazine core have been explored for a range of other biological activities. These include potential applications as antibacterial and antifungal agents. ijpsr.inforesearchgate.net For example, some novel 7H- nih.govijpsr.infomdpi.comtriazolo[3,4-b] nih.govmdpi.comjmchemsci.comthiadiazines, which contain a triazole ring fused with a thiadiazine, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. researchgate.net The mechanism of action for these antimicrobial effects is likely multifaceted and may involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.
Additionally, some 1,2,4-triazine derivatives have been investigated for their potential as antiparasitic agents, including activity against Leishmania donovani. ijpsr.info The diverse biological profile of the 1,2,4-triazine scaffold highlights its versatility as a privileged structure in medicinal chemistry and warrants further investigation into the mechanistic basis of its various therapeutic effects.
Future Perspectives and Research Directions for 3 Bromo 7 Methylimidazo 1,2 B 1 2 3 Triazine
Development of Novel Synthetic Routes and Derivatization Strategies
Future research into 3-Bromo-7-methylimidazo[1,2-b] researchgate.netwikidata.orgnih.govtriazine will likely prioritize the development of more efficient and versatile synthetic methodologies. While general routes to imidazotriazines exist, optimizing the synthesis for this specific derivative to improve yield, reduce steps, and enhance sustainability is a key objective. Exploration of one-pot synthesis or flow chemistry approaches could provide significant advantages over traditional batch processing.
A crucial area for future work lies in leveraging the bromo- and methyl-substituents for extensive derivatization. The bromine atom at the 3-position is a particularly valuable synthetic handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions. This allows for the creation of libraries of novel analogues with modified physicochemical and pharmacological properties. The methyl group at the 7-position, while less reactive, could be a target for late-stage functionalization to fine-tune activity and selectivity.
| Derivatization Strategy | Reagents/Conditions | Potential New Derivatives | Objective |
| Suzuki Coupling | Aryl/heteroaryl boronic acids, Palladium catalyst | 3-Aryl/heteroaryl-7-methylimidazo[1,2-b] researchgate.netwikidata.orgnih.govtriazines | Explore Structure-Activity Relationships (SAR) by introducing diverse aromatic systems. |
| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalysts | 3-Alkynyl-7-methylimidazo[1,2-b] researchgate.netwikidata.orgnih.govtriazines | Generate rigid analogues or precursors for further functionalization (e.g., click chemistry). |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst | 3-Amino-7-methylimidazo[1,2-b] researchgate.netwikidata.orgnih.govtriazines | Introduce hydrogen bond donors/acceptors to modulate target binding and solubility. |
| Stille Coupling | Organostannanes, Palladium catalyst | 3-Alkyl/alkenyl-7-methylimidazo[1,2-b] researchgate.netwikidata.orgnih.govtriazines | Introduce non-aromatic substituents to probe specific binding pockets. |
| C-H Activation/Functionalization | Transition metal catalysts | Derivatives functionalized at the imidazole (B134444) or triazine ring | Explore novel modification sites beyond the bromo- and methyl- groups. |
These strategies will be instrumental in building a comprehensive Structure-Activity Relationship (SAR) profile for this class of compounds, guiding the design of future molecules with enhanced potency and target selectivity.
Advanced Computational Approaches for Design and Prediction
The integration of advanced computational methods is poised to accelerate the discovery and optimization of derivatives of 3-Bromo-7-methylimidazo[1,2-b] researchgate.netwikidata.orgnih.govtriazine. In silico techniques can provide profound insights into the molecular properties and potential biological activities of novel compounds before their synthesis, saving significant time and resources.
Molecular docking and molecular dynamics (MD) simulations will be central to this effort. nih.gov By modeling the interaction of 3-Bromo-7-methylimidazo[1,2-b] researchgate.netwikidata.orgnih.govtriazine and its virtual derivatives with the three-dimensional structures of potential biological targets (e.g., GABAA receptor subtypes, kinases), researchers can predict binding affinities and identify key interactions. researchgate.netnih.gov MD simulations can further assess the stability of these interactions over time. nih.gov
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed as more analogues are synthesized and tested. These models will mathematically correlate structural features with biological activity, enabling the prediction of potency for newly designed compounds. The use of computational tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will also be critical for prioritizing candidates with favorable drug-like profiles. nih.govepa.gov
| Computational Method | Application | Predicted Outcome |
| Molecular Docking | Predict binding mode and affinity of derivatives in a target's active site. | Prioritization of compounds with high predicted potency and selectivity. nih.govmdpi.com |
| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of the ligand-protein complex. | Understanding of binding stability and conformational changes. nih.gov |
| Density Functional Theory (DFT) | Calculate electronic properties and reactivity of the molecule. | Insights into chemical stability and reaction mechanisms. nih.govresearchgate.net |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Early identification of candidates with poor drug-like properties. nih.govnih.gov |
Deepening Mechanistic Understanding of Biological Interactions
A fundamental future research direction is to achieve a detailed mechanistic understanding of how 3-Bromo-7-methylimidazo[1,2-b] researchgate.netwikidata.orgnih.govtriazine interacts with its biological targets. Given that the parent scaffold has shown activity as a GABAA receptor agonist, a primary goal will be to confirm this activity and elucidate the precise binding mode. researchgate.net
High-resolution structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), will be invaluable. Obtaining a crystal or cryo-EM structure of the compound bound to its target protein would provide an atomic-level snapshot of the interaction, revealing the specific hydrogen bonds, hydrophobic interactions, and other forces that govern binding. This information is critical for rational, structure-based drug design.
In addition to structural studies, biochemical and cellular assays will be necessary to probe the functional consequences of target engagement. This includes determining the compound's effect on enzyme kinetics, receptor signaling pathways, and cellular processes. Techniques such as surface plasmon resonance (SPR) can quantify binding kinetics (on- and off-rates), while site-directed mutagenesis of the target protein can be used to validate the importance of specific amino acid residues identified in structural or docking studies.
Application as Chemical Probes in Biological Systems
The unique structure of 3-Bromo-7-methylimidazo[1,2-b] researchgate.netwikidata.orgnih.govtriazine, particularly the reactive bromine atom, makes it an excellent candidate for development into a chemical probe. Chemical probes are powerful tools for studying the function and dynamics of their target proteins within complex biological systems.
By replacing the bromine atom with various functional groups, the core scaffold can be converted into a range of specialized probes:
Fluorescent Probes: Attaching a fluorophore would allow for the visualization of the target protein's localization and trafficking within living cells using advanced microscopy techniques.
Affinity-Based Probes: Incorporating a biotin (B1667282) tag would enable the isolation and identification of the target protein and its binding partners from cell lysates, a technique known as affinity purification-mass spectrometry.
Photoaffinity Probes: Introducing a photoreactive group would allow for the formation of a covalent bond between the probe and its target upon UV irradiation. This is a powerful method for definitively identifying the direct biological targets of a compound in a complex cellular environment.
The development of such probes from the 3-Bromo-7-methylimidazo[1,2-b] researchgate.netwikidata.orgnih.govtriazine scaffold could significantly advance our understanding of the biological pathways modulated by this class of molecules, facilitating target validation and the exploration of new therapeutic indications.
Q & A
Q. What are the common synthetic routes for 3-Bromo-7-methylimidazo[1,2-b][1,2,4]triazine?
The synthesis typically involves cyclization reactions of 3-amino-1,2,4-triazine intermediates. For example, refluxing 3-amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine with monochloroacetic acid in DMF yields imidazo[1,2-b][1,2,4]triazine derivatives. Reaction conditions (e.g., solvent, temperature) significantly influence regioselectivity and yield. Key characterization techniques include IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and NMR to confirm substitution patterns .
Q. How is this compound characterized structurally?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the methyl and bromo substituents. For instance, -NMR reveals singlet peaks for methyl groups (δ ~2.5 ppm) and aromatic protons. X-ray crystallography provides definitive structural proof, with monoclinic crystal systems (space group Pc) and bond lengths (e.g., C-Br ~1.9 Å) observed in related triazolo-triazine derivatives .
Q. What biological activities are associated with this compound?
Imidazo[1,2-b][1,2,4]triazines exhibit anticancer, antimicrobial, and CDK2 inhibitory activities. For example, fluorinated analogs show selective cytotoxicity against cancer cell lines at micromolar concentrations. The bromo and methyl substituents may enhance lipophilicity, influencing membrane permeability and target binding .
Q. What safety precautions are recommended during synthesis?
Handle brominated intermediates in a fume hood due to potential respiratory irritation. Waste containing halogenated byproducts must be stored separately and disposed via certified chemical waste services. Refer to safety data sheets (SDS) for 3-amino-1,2,4-triazine derivatives for guidance on personal protective equipment (PPE) .
Advanced Research Questions
Q. How can regioselectivity challenges in imidazo-triazine synthesis be addressed?
Regioselectivity is influenced by electron-withdrawing groups and reaction media. For example, using polar aprotic solvents (e.g., DMF) with chloroacetonitrile promotes cyclization at the N1 position of the triazine ring. Computational modeling (DFT) can predict favorable transition states to optimize conditions .
Q. How do contradictory results in biological assays arise, and how can they be resolved?
Discrepancies may stem from assay conditions (e.g., cell line variability, solvent effects). For CDK2 inhibition studies, validate enzyme activity via kinetic assays (e.g., ADP-Glo™) and compare IC₅₀ values across multiple trials. Control for solvent interference (e.g., DMSO ≤0.1% v/v) to ensure reproducibility .
Q. What computational methods are used to study structure-activity relationships (SAR)?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with targets like CDK2. Focus on hydrogen bonding (e.g., triazine N-atoms with Lys89) and hydrophobic contacts (methyl group with Ile10). QSAR models can predict bioactivity based on substituent electronic parameters (Hammett constants) .
Q. How can reaction yields be optimized for large-scale synthesis?
Optimize stoichiometry (e.g., 1.2 eq. brominating agent) and use microwave-assisted synthesis to reduce reaction time. Catalyst screening (e.g., Pd/C for cross-coupling) and solvent selection (e.g., THF for solubility) improve efficiency. Monitor reaction progress via TLC or HPLC-MS .
Q. What analytical techniques resolve structural ambiguities in derivatives?
High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., [M+H]⁺ for C₆H₅BrN₄). Single-crystal X-ray diffraction provides absolute configuration, while 2D NMR (COSY, HSQC) assigns proton-carbon correlations in complex mixtures .
Q. How do substituents influence pharmacokinetic properties?
Bromine enhances halogen bonding with target proteins, while methyl groups improve metabolic stability. LogP calculations (e.g., via ChemDraw) estimate lipophilicity, and in vitro ADME assays (e.g., microsomal stability) guide lead optimization. Fluorinated analogs may exhibit prolonged half-lives due to reduced CYP450 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
